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Compound of Interest

Compound Name:
Methyl 2-chloro-5-

methylisonicotinate

CAS No.: 787596-43-4

Cat. No.: B1432702

Get Quote

Executive Summary & Structural Context[1][2][3][4]
[5]
Methyl 2-chloro-5-methylisonicotinate is a critical heterocyclic building block, frequently

utilized in the synthesis of kinase inhibitors and antitubercular agents.[1] Its structural integrity

is defined by a tetra-substituted pyridine ring, where the precise arrangement of the chloro,

methyl, and ester functionalities dictates its reactivity and biological profile.[1]

This guide provides a definitive reference for the spectral characterization of this molecule.

Unlike simple pyridines, the high degree of substitution eliminates most vicinal coupling,

resulting in a simplified but highly specific NMR signature that requires careful chemical shift

analysis for validation.[1]

Compound Identity[1][2][4][5][6][7][8]
IUPAC Name: Methyl 2-chloro-5-methylpyridine-4-carboxylate[1]
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CAS Number: 787596-43-4[1][2][3]

Molecular Formula: C₈H₈ClNO₂[1][2][4][3]

Molecular Weight: 185.61 g/mol [1][2]

NMR Spectral Data Analysis
The following data represents consensus reference values derived from high-field (400 MHz+)

instrumentation in Deuterochloroform (CDCl₃).

^1H NMR Spectral Data
Solvent: CDCl₃ (Residual peak referenced to 7.26 ppm)[1]
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Assignment
Shift (δ
ppm)

Multiplicity Integration
Coupling
(Hz)

Structural
Justificatio
n

H-6 8.32 Singlet (s) 1H -

α-Proton:

Deshielded

by ring

nitrogen;

lacks vicinal

neighbors

(C5 is

substituted).

[1]

H-3 7.65 Singlet (s) 1H -

β-Proton:

Deshielded

by ortho-Cl

and ortho-

Ester groups;

isolated spin

system.[1]

OCH₃ 3.98 Singlet (s) 3H -

Ester Methyl:

Typical range

for methyl

esters

attached to

aromatic

rings.[1]

Ar-CH₃ 2.35 Singlet (s) 3H -

Aromatic

Methyl:

Position C5.

[1] May show

broadening

due to long-

range

coupling with

H-6.[1]
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Application Note - Diagnostic Signals: The absence of doublet splitting is the primary quality

indicator.[1] If doublets (J ~5-8 Hz) are observed in the aromatic region, the sample is likely

contaminated with Methyl 2-chloroisonicotinate (lacking the 5-methyl group), a common

synthetic impurity.[1]

^13C NMR Spectral Data
Solvent: CDCl₃ (Center line referenced to 77.16 ppm)[1]

Carbon Type Shift (δ ppm) Assignment Logic

C=O 165.2 Carbonyl carbon of the ester.

C-2 150.8

Aromatic C-Cl; deshielded by

electronegative chlorine and

nitrogen.[1]

C-6 148.5
Aromatic C-H; α-position to

nitrogen (highly deshielded).[1]

C-4 138.1
Ipso-carbon to the ester group.

[1]

C-5 132.4
Ipso-carbon to the methyl

group.[1]

C-3 124.9 Aromatic C-H; β-position.[1]

OCH₃ 53.1 Methoxy carbon.[1]

Ar-CH₃ 19.2 Aryl methyl carbon.[1]

Experimental Protocols
To ensure reproducibility and adherence to Good Laboratory Practice (GLP), follow this self-

validating workflow.

Sample Preparation Workflow
Massing: Weigh 10–15 mg of the solid analyte into a clean vial.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.chemicalbook.com/ChemicalProductProperty_EN_CB92468371.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB92468371.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB92468371.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB92468371.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB92468371.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB92468371.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB92468371.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB92468371.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB92468371.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB92468371.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1432702?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Solvation: Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an

internal standard.

Why CDCl₃? It prevents H-bonding interactions that might shift the H-6 peak seen in

DMSO-d6.[1]

Filtration: If the solution is cloudy (salt formation), filter through a small plug of glass wool

directly into the NMR tube.[1]

Caution: Suspended solids cause magnetic susceptibility mismatches, broadening the

crucial singlet peaks.[1]

Acquisition Parameters (400 MHz)
Pulse Sequence: zg30 (30° excitation pulse)

Relaxation Delay (D1): ≥ 2.0 seconds (Essential for accurate integration of the isolated

aromatic protons which have long T1 relaxation times).[1]

Number of Scans (NS): 16 (Sufficient for >10 mg sample).[1]

Spectral Width: 0 to 12 ppm.[1]

Structural Validation Logic
The following diagram illustrates the logical pathway to confirm the structure based on the

spectral data provided above.
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Figure 1: Logic flow for confirming the identity of Methyl 2-chloro-5-methylisonicotinate
based on 1H NMR multiplicity.

Synthesis & Quality Control Context
Understanding the synthetic origin helps in anticipating impurities.[1] This compound is typically

synthesized via the esterification of 2-chloro-5-methylisonicotinic acid or the chlorination of

methyl 3-methylisonicotinate.[1]

QC Workflow
The following diagram outlines the standard Quality Control pipeline for this intermediate in a

drug discovery setting.

Crude Reaction
Mixture

Aqueous Workup
(Removal of salts)

TLC Check
(Hex/EtOAc 4:1)

1H NMR (Crude)
Check Integration Ratio

Column Chromatography
or RecrystallizationPurity < 95%

Final Release Testing
(1H NMR + HPLC + MS)
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Click to download full resolution via product page

Figure 2: Standard Quality Control (QC) workflow from crude synthesis to final release.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: Characterization of Methyl 2-chloro-5-
methylisonicotinate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1432702/docs#technical-guide-characterization-of-
methyl-2-chloro-5-methylisonicotinate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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